O-Phospho-DL-threonine

Beschreibung

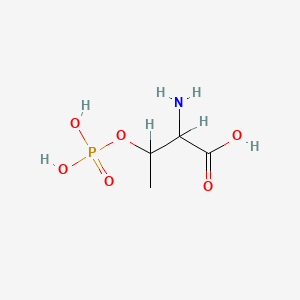

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-amino-3-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRGIUJOYOXOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912145 | |

| Record name | O-Phosphonothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27530-80-9, 1114-81-4 | |

| Record name | DL-Threonine dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine, DL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Phosphonothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threonine dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to O-Phospho-DL-threonine: Chemical Structure, Properties, and Experimental Considerations

This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and its relevance in key signaling pathways.

Chemical Structure and Identifiers

This compound is a racemic mixture of the phosphorylated form of the essential amino acid threonine. The phosphate (B84403) group is attached to the hydroxyl side chain of threonine.

| Identifier | Value |

| Molecular Formula | C₄H₁₀NO₆P[1][2] |

| Molecular Weight | 199.10 g/mol [1][2] |

| SMILES String | CC(OP(O)(O)=O)C(N)C(O)=O[1] |

| InChI String | InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)[1] |

| InChI Key | USRGIUJOYOXOQJ-UHFFFAOYSA-N[1] |

| CAS Number | 27530-80-9[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Experimental data for the DL-racemate is limited; where unavailable, data for related compounds or predicted values are provided with appropriate notation.

| Property | Value | Source |

| Physical Form | White powder[1] | Sigma-Aldrich[1] |

| Melting Point | No experimental data available for the DL-form. DL-Threonine melts at 244 °C (decomposes)[3]. DL-O-Phosphoserine melts at 228 °C[4]. | ChemicalBook[3], PubChem[4] |

| Solubility | Soluble in PBS (pH 7.2) at 1 mg/mL.[5] | Cayman Chemical[5] |

| pKa Values | pKa₁ (α-carboxyl): ~2.09 (estimated from Threonine)[6][7]pKa₂ (α-ammonium): ~9.10 (estimated from Threonine)[6][7]pKa₃ (phosphate): ~6.1 (experimental, from a phosphothreonine-containing peptide)[2] | Isca Biochemicals[6], University of Calgary[7], PubMed[2] |

| Storage Temperature | -20°C[1] | Sigma-Aldrich[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are the experimental chemical shifts for this compound in D₂O at pH 7.4, obtained from the Biological Magnetic Resonance Bank (BMRB).[1]

¹H NMR Chemical Shifts:

| Atom | Chemical Shift (ppm) |

| Hα | 3.546 |

| Hβ | 4.331 |

| γ-CH₃ | 1.377 |

¹³C NMR Chemical Shifts:

| Atom | Chemical Shift (ppm) |

| Cα | 63.958 |

| Cβ | 72.343 |

| γ-CH₃ | 21.741 |

| C' (carboxyl) | 175.344 |

Fourier-Transform Infrared (FTIR) Spectroscopy

-

~3400-2500 cm⁻¹: Broad O-H and N-H stretching vibrations from the carboxyl, phosphate, and amino groups.

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1630 cm⁻¹: N-H bending of the primary amine.

-

~1200-900 cm⁻¹: P=O and P-O stretching vibrations of the phosphate group.

Mass Spectrometry

In mass spectrometry, this compound can be identified by its molecular ion peak. Under collision-induced dissociation (CID), phosphothreonine-containing peptides are known to exhibit a characteristic neutral loss of phosphoric acid (H₃PO₄, 98 Da).[10] The fragmentation pattern can be complex and is dependent on the charge state of the ion.[1]

Experimental Protocols

Chemical Synthesis of this compound

A general method for the phosphorylation of hydroxy amino acids involves the use of phosphoryl chloride (POCl₃).[11][12] The following is an adapted protocol for the synthesis of this compound.

Materials:

-

DL-Threonine

-

Phosphoryl chloride (POCl₃)

-

Pyridine (B92270) (anhydrous)

-

Dioxane (anhydrous)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

Procedure:

-

Protection of Amino and Carboxyl Groups (Optional but Recommended): To avoid side reactions, the amino and carboxyl groups of DL-threonine should be protected prior to phosphorylation. This can be achieved using standard protecting group chemistry (e.g., Boc for the amino group and esterification for the carboxyl group).

-

Phosphorylation:

-

Dissolve the protected or unprotected DL-threonine in anhydrous pyridine and anhydrous dioxane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of phosphoryl chloride in anhydrous dioxane to the cooled threonine solution with vigorous stirring. The reaction is exothermic and should be controlled.

-

Allow the reaction to proceed at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Hydrolysis:

-

After the reaction is complete, slowly add water to the reaction mixture to hydrolyze any remaining phosphoryl chloride and the resulting phosphodichloridate intermediate. This step should also be performed in an ice bath.

-

Adjust the pH of the solution to neutral or slightly basic with a solution of sodium hydroxide.

-

-

Deprotection (if applicable): If protecting groups were used, they should be removed at this stage using appropriate deprotection conditions (e.g., TFA for Boc group, and saponification for an ester).

-

Purification: The crude this compound can be purified by ion-exchange chromatography as detailed in the next section.

-

Isolation: The purified product can be isolated by precipitation from a water/ethanol mixture and dried under vacuum.

Caption: Workflow for the chemical synthesis of this compound.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a suitable method for the purification of phosphoamino acids from a reaction mixture.[13][14][15][16][17]

Materials:

-

Strong anion exchange (SAX) resin (e.g., DEAE-Sephadex) or strong cation exchange (SCX) resin.

-

Appropriate buffers for equilibration, washing, and elution (e.g., Tris-HCl or phosphate buffers of varying pH and ionic strength).

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment.

-

Sodium chloride (NaCl) for creating a salt gradient.

Procedure:

-

Resin Selection and Equilibration:

-

At a neutral pH, this compound will have a net negative charge due to the phosphate and carboxyl groups. Therefore, an anion exchange resin is appropriate.

-

Pack a column with the chosen anion exchange resin and equilibrate it with a low ionic strength buffer at a neutral or slightly basic pH (e.g., 20 mM Tris-HCl, pH 7.5).

-

-

Sample Loading:

-

Dissolve the crude this compound in the equilibration buffer and load it onto the column.

-

-

Washing:

-

Wash the column with the equilibration buffer to remove any unbound impurities.

-

-

Elution:

-

Elute the bound this compound from the column using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer) or by decreasing the pH of the elution buffer.

-

Collect fractions and monitor for the presence of the product using a suitable method (e.g., TLC with ninhydrin (B49086) staining or a phosphate assay).

-

-

Desalting and Isolation:

-

Pool the fractions containing the pure product.

-

Desalt the solution if necessary (e.g., by dialysis or using a desalting column).

-

Isolate the final product by lyophilization or precipitation.

-

Caption: General workflow for purification by ion-exchange chromatography.

Serine/Threonine Kinase Assay

This compound can be used as a standard or a competitive inhibitor in serine/threonine kinase assays. The following is a general protocol for a colorimetric kinase assay.

Materials:

-

Serine/threonine kinase of interest

-

Kinase-specific peptide substrate (unphosphorylated)

-

This compound (for standard curve or inhibition studies)

-

ATP

-

Kinase reaction buffer

-

Phospho-specific antibody that recognizes the phosphorylated substrate

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the secondary antibody enzyme (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Coat Microplate: Coat the wells of a microplate with the kinase substrate.

-

Kinase Reaction:

-

Add the kinase, ATP, and kinase reaction buffer to the wells.

-

For inhibition studies, add varying concentrations of this compound.

-

Incubate at the optimal temperature for the kinase to allow phosphorylation of the substrate.

-

-

Detection:

-

Wash the wells to remove the reaction components.

-

Add the primary phospho-specific antibody and incubate.

-

Wash the wells and add the enzyme-conjugated secondary antibody.

-

Wash the wells and add the enzyme substrate.

-

Allow color to develop and then add the stop solution.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the extent of substrate phosphorylation.

Serine/Threonine Phosphatase Assay

This compound can be used as a substrate for some serine/threonine phosphatases. The activity of the phosphatase can be determined by measuring the amount of inorganic phosphate released.[5][18]

Materials:

-

Serine/threonine phosphatase of interest

-

This compound

-

Phosphatase reaction buffer

-

Malachite Green reagent (or other phosphate detection reagent)

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Phosphatase Reaction:

-

In the wells of a microplate, add the phosphatase, this compound, and phosphatase reaction buffer.

-

Incubate at the optimal temperature for the phosphatase to allow dephosphorylation of the substrate.

-

-

Phosphate Detection:

-

Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free inorganic phosphate.

-

Incubate for color development.

-

-

Measurement: Read the absorbance at the appropriate wavelength (typically around 620-650 nm for Malachite Green).

-

Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve generated using the phosphate standard solution.

Role in Signaling Pathways

Threonine phosphorylation is a critical post-translational modification that plays a central role in regulating numerous cellular processes, including signal transduction.[17][19][20][21] While the direct role of free this compound as a signaling molecule is not well-established, understanding the pathways in which threonine phosphorylation is crucial provides context for its importance.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. The activation of MAPKs requires dual phosphorylation on a threonine and a tyrosine residue in their activation loop.

Caption: Overview of the MAPK signaling pathway, highlighting threonine phosphorylation.

Akt (Protein Kinase B) Signaling Pathway

The Akt pathway is a central regulator of cell survival, growth, and metabolism. Full activation of Akt requires phosphorylation at two key residues: threonine 308 (by PDK1) and serine 473 (by mTORC2).

Caption: The Akt signaling pathway, emphasizing the critical role of threonine phosphorylation.

Safety and Handling

This compound is classified as a skin irritant.[1] Standard laboratory safety precautions should be taken when handling this compound. It is recommended to wear protective gloves, eye protection, and a dust mask.[1] Store the compound at -20°C.[1]

This technical guide provides a solid foundation for researchers working with this compound. While some experimental parameters may require optimization for specific applications, the information and protocols herein offer a valuable starting point for further investigation.

References

- 1. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Random-coil chemical shifts of phosphorylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Phosphorylation on Protein Backbone Dynamics and Conformational Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic insights into the multistage gas-phase fragmentation behavior of phosphoserine- and phosphothreonine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Untitled Document [ucl.ac.uk]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Showing Compound O-Phosphothreonine (FDB027954) - FooDB [foodb.ca]

- 16. DL-Threonine CAS#: 80-68-2 [m.chemicalbook.com]

- 17. QUANTITATIVE PHOSPHOPROTEOMIC ANALYSIS OF SIGNALING NETWORK DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphorylated serine and threonine residues promote site-specific fragmentation of singly charged, arginine-containing peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phosphorylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

O-Phospho-DL-threonine: A Technical Guide to its Function in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phospho-DL-threonine is a racemic mixture of the D- and L-isomers of phosphothreonine. In biological systems, the L-enantiomer, O-phospho-L-threonine, is a crucial post-translational modification that governs a vast array of cellular processes. This technical guide provides an in-depth exploration of the functional roles of O-phospho-L-threonine, with a focus on its involvement in signal transduction and cell cycle regulation. We present quantitative data on its interactions, detailed experimental protocols for its use in research, and visualizations of key biological pathways and experimental workflows.

Introduction: Chirality and Biological Relevance

This compound is a synthetically available amino acid derivative. As a racemic mixture, it contains equal amounts of O-phospho-D-threonine and O-phospho-L-threonine. Biological systems, however, exhibit a high degree of stereospecificity. Protein synthesis and the vast majority of enzymatic processes exclusively utilize the L-isomers of amino acids. Consequently, the biological functions described in this guide are primarily attributed to O-phospho-L-threonine , which is incorporated into proteins through post-translational modification.

The D-isomer, O-phospho-D-threonine, is not naturally incorporated into proteins and its biological effects are not well-characterized. It is often considered biologically inactive or may act as a competitive inhibitor of enzymes that recognize the L-isomer.

The phosphorylation of threonine residues is a reversible process orchestrated by protein kinases and phosphatases. Kinases catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of a threonine residue, while phosphatases remove it. This dynamic interplay acts as a molecular switch, modulating protein function, localization, and interaction with other molecules.

Functional Roles of O-Phospho-L-threonine in Biological Systems

The addition of a phosphate group to a threonine residue introduces a significant negative charge and increases the size of the side chain. This can lead to conformational changes in the protein, creating or disrupting binding sites for other proteins and modulating enzymatic activity.

Central Role in Signal Transduction: The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that transduces extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another. Phosphorylation of specific threonine and tyrosine residues is essential for the activation of key kinases in this cascade, such as MEK and ERK.

O-Phospho-DL-threonine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Non-proteinogenic Amino Acid O-Phospho-DL-threonine

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial tool in the study of protein phosphorylation, a fundamental post-translational modification that governs a vast array of cellular processes. As a stable analog of the naturally occurring O-phospho-L-threonine (B555207), this compound is an invaluable substrate for the characterization of protein phosphatases, particularly serine/threonine phosphatases. Its resistance to cellular kinases, due to its unnatural D-enantiomer component and the stable phosphate (B84403) group, makes it an ideal candidate for in vitro assays and high-throughput screening for phosphatase inhibitors. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, experimental protocols, and its application in signal transduction research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀NO₆P | [1] |

| Molecular Weight | 199.10 g/mol | [1] |

| Appearance | White to off-white powder | [1][2] |

| CAS Number | 27530-80-9 | [1] |

| Solubility | Soluble in water (5.83 mg/mL for the L-isomer) and PBS (1 mg/mL for the L-isomer at pH 7.2) | [2][3] |

| pKa (phosphate group) | 5.9 | [4] |

| Storage Temperature | -20°C | [1] |

| Stability | Stable for at least 4 years when stored at -20°C. Stock solutions can be stored at -80°C for 2 years or -20°C for 1 year. | [2] |

Synthesis and Purification

While biosynthetic routes for O-phospho-L-threonine exist within certain microorganisms, for laboratory use, chemical synthesis is the most common method for producing this compound.[5] The synthesis generally involves the phosphorylation of the hydroxyl group of DL-threonine. A common strategy is the "building block" approach used in peptide synthesis, which can be adapted for the synthesis of the free amino acid.[6]

General Synthesis Workflow

Caption: Generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the chemical synthesis of this compound can be adapted from methods used for the synthesis of phosphopeptides.[6]

Materials:

-

DL-Threonine

-

Protecting group reagents for amino and carboxyl groups (e.g., Boc anhydride, benzyl (B1604629) chloroformate)

-

Phosphorylating agent (e.g., dibenzyl phosphite (B83602) in the presence of a condensing agent)

-

Solvents (e.g., dichloromethane, dimethylformamide)

-

Deprotection reagents (e.g., trifluoroacetic acid, hydrogenolysis catalysts)

-

Ion-exchange resin for purification

Method:

-

Protection: Protect the amino and carboxyl groups of DL-threonine to prevent side reactions. This can be achieved using standard protecting groups like Boc for the amino group and a benzyl ester for the carboxyl group.

-

Phosphorylation: The protected DL-threonine is then subjected to phosphorylation of its free hydroxyl group. This is typically carried out using a phosphorylating agent like dibenzyl phosphite in the presence of a suitable condensing agent.

-

Deprotection: Following phosphorylation, the protecting groups are removed. The benzyl groups on the phosphate and the carboxyl group can be removed simultaneously via hydrogenolysis, while the Boc group is removed with an acid such as trifluoroacetic acid.

-

Purification: The crude this compound is purified using ion-exchange chromatography to remove unreacted starting materials and by-products, yielding the pure product.

Applications in Research and Drug Development

Characterization of Serine/Threonine Phosphatases

This compound is a widely used substrate for the in vitro characterization of serine/threonine protein phosphatases.[3][7] Its stability and the fact that it is not a substrate for kinases make it an excellent tool for determining phosphatase activity and kinetics.

Experimental Protocol: Colorimetric Phosphatase Assay

A common method to measure phosphatase activity using this compound is to detect the release of inorganic phosphate. This can be achieved using a malachite green-based colorimetric assay.[8]

Materials:

-

Purified serine/threonine phosphatase

-

This compound solution (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MnCl₂)

-

Malachite green reagent

-

Phosphate standards

-

96-well microplate

-

Microplate reader

Method:

-

Prepare Reagents: Prepare a stock solution of this compound in assay buffer. Prepare a series of phosphate standards for generating a standard curve.

-

Reaction Setup: In a 96-well plate, add the purified phosphatase to the assay buffer.

-

Initiate Reaction: Add the this compound solution to each well to start the reaction. Incubate at the optimal temperature for the phosphatase (e.g., 30°C) for a defined period (e.g., 15-30 minutes).

-

Stop Reaction and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the released inorganic phosphate.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

-

Data Analysis: Calculate the amount of phosphate released using the phosphate standard curve. Determine the specific activity of the phosphatase.

High-Throughput Screening for Phosphatase Inhibitors

The stability and ease of use of this compound make it suitable for high-throughput screening (HTS) of small molecule libraries to identify novel phosphatase inhibitors.[9][10] These inhibitors can serve as valuable research tools and potential starting points for drug development.[11]

Caption: A typical workflow for a high-throughput screen for phosphatase inhibitors.

Probing Cellular Signaling Pathways

While the direct cellular uptake and metabolic fate of exogenously supplied this compound in mammalian cells are not extensively documented, it can be used in cell lysates to study the overall phosphatase activity. Furthermore, understanding the general principles of amino acid transport can provide insights into its potential cellular effects.[12] In principle, if taken up by cells, it could act as a competitive inhibitor of specific phosphatases, thereby modulating signaling pathways.[13][14]

Caption: A diagram illustrating the potential role of this compound as a competitive phosphatase inhibitor.

Conclusion

This compound is a versatile and indispensable tool for researchers in both academic and industrial settings. Its well-defined physicochemical properties and stability make it a reliable substrate for the characterization of serine/threonine phosphatases and a valuable reagent in high-throughput screening campaigns for the discovery of novel phosphatase inhibitors. While further research is needed to fully elucidate its cellular uptake and metabolic fate in mammalian systems, its utility in in vitro studies is firmly established. This technical guide provides a solid foundation for the effective application of this compound in advancing our understanding of cellular signaling and in the development of new therapeutic agents targeting protein phosphatases.

References

- 1. This compound 27530-80-9 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Detection of amino acid and peptide phosphate protonation using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0906430B1 - Biosynthesis method enabling the preparation of o-phospho-l-threonine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. O-Phospho-L-Threonine - Biochemicals - CAT N°: 35057 [bertin-bioreagent.com]

- 8. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of Threonine Phosphorylation on the Stability and Dynamics of the Central Molecular Switch Region of 18.5-kDa Myelin Basic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Serine/Threonine Protein Phosphatase 2A Regulates the Transport of Axonal Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]

The Role of O-Phospho-DL-threonine in Post-Translational Modifications: A Technical Guide for Researchers

<Technical Guide >

Introduction to Threonine Phosphorylation

Protein phosphorylation is a fundamental and extensively studied reversible post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes.[1][2][3] This process, catalyzed by protein kinases, involves the covalent addition of a phosphate (B84403) group from ATP to the side chains of specific amino acid residues.[2] Conversely, protein phosphatases reverse this modification. This dynamic "on-off" switch modulates protein conformation, activity, stability, and interaction with other molecules, forming the backbone of cellular signal transduction.[1][2]

While phosphorylation occurs on several amino acids, modifications on serine, threonine, and tyrosine residues are the most prevalent in eukaryotes.[1][4] Phosphorylation of serine is the most common, followed by threonine and then tyrosine.[4] Threonine phosphorylation, though less frequent than on serine, is a critical regulatory event in numerous signaling pathways, including those controlling cell cycle progression, metabolism, and apoptosis.[1][5]

Note on Chirality: The term "O-Phospho-DL-threonine" refers to a racemic mixture of the D- and L-isomers.[6][7] In biological systems, protein synthesis and subsequent post-translational modifications are stereospecific, exclusively utilizing the L-isomer. Therefore, this guide will focus on the biologically relevant O-Phospho-L-threonine (hereafter referred to as phosphothreonine or pThr).[8]

Threonine Phosphorylation in Cellular Signaling

Threonine phosphorylation is integral to the function of many signaling networks. The addition of a bulky, negatively charged phosphate group to a threonine residue can induce significant conformational changes in a protein, creating or disrupting binding sites for other proteins and modulating enzymatic activity.

The MAPK/ERK Pathway: A Paradigm of Dual Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) cascade is a highly conserved signaling module that converts extracellular stimuli into a wide range of cellular responses, such as proliferation, differentiation, and stress responses.[9][10][11] A key feature of this pathway is the sequential activation of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[12]

The activation of MAPKs, such as ERK1/2, is critically dependent on the dual phosphorylation of both a threonine and a tyrosine residue within a conserved T-X-Y motif in their activation loop (e.g., T-E-Y in ERK1/2).[12][13][14] The upstream MAPKK (MEK1/2) specifically phosphorylates both residues.[14][15] This dual phosphorylation event is essential for the full catalytic activity of ERK.[11][12] Once activated, ERK phosphorylates numerous downstream targets on serine or threonine residues, often within a P-X-S/T-P consensus motif.[12]

Phosphothreonine-Binding Domains

The cellular effects of threonine phosphorylation are often mediated by specialized protein domains that specifically recognize and bind to pThr-containing motifs. These "reader" domains translate the phosphorylation event into a downstream cellular action, such as scaffolding, altering protein localization, or modulating enzyme activity.

A prominent example is the 14-3-3 protein family . These highly conserved scaffold proteins are among the first phosphoserine/phosphothreonine-binding proteins discovered.[16][17] They typically bind to specific consensus motifs, such as RSX(pS/pT)XP and RXY/FX(pS/pT)XP.[18] The binding of a 14-3-3 protein can have profound effects on the target protein, including:[16][17]

-

Conformational change: Inducing a structural shift to alter activity.

-

Occlusion: Masking specific sequences, such as a nuclear localization signal, thereby sequestering the protein in the cytoplasm.

-

Scaffolding: Bringing a target protein into a larger complex with other signaling molecules.

Quantitative Analysis of Threonine Phosphorylation

While qualitative identification of phosphorylation is crucial, quantitative analysis provides deeper insights into the dynamics of signaling networks.

| Parameter | Description | Typical Values / Observations | Reference |

| Relative Abundance | The ratio of pSer:pThr:pTyr in the eukaryotic phosphoproteome. | ~86.4% : 11.8% : 1.8% | [4] |

| MAPK Activation Sites | Key activating phosphorylation sites in ERK1 and ERK2. | Thr202/Tyr204 (ERK1), Thr185/Tyr187 (ERK2) | [15] |

| 14-3-3 Binding Motifs | Consensus sequences recognized by 14-3-3 proteins. | Mode I: R[S/Φ]--INVALID-LINK--XPMode II: RX[Φ/S]--INVALID-LINK--XP | [18] |

| Ubiquitin pThr Inhibition | Effect of phosphorylation at Threonine 7 (pUbT7) on E2 ubiquitin-conjugating enzyme charging efficiency after 1 minute. | >50% inhibition for several E2 enzymes (e.g., UBE2D2, UBE2R1). | [19] |

Table 1: Quantitative data related to threonine phosphorylation.

Experimental Protocols for Studying Threonine Phosphorylation

A variety of techniques are employed to detect, quantify, and determine the function of threonine phosphorylation.

Immunodetection using Phospho-Threonine Specific Antibodies

Western blotting is a widely used method to assess the phosphorylation state of a specific protein in a complex mixture like a cell lysate.[20][21][22]

Detailed Methodology:

-

Sample Preparation: Lyse cells or tissues in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[22] Determine total protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated threonine residue within a particular sequence context of the target protein. This is typically done overnight at 4°C.

-

Washing: Wash the membrane several times to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, which recognizes the primary antibody.

-

Detection: Detect the signal using an appropriate substrate (e.g., chemiluminescent substrate for HRP) and imaging system.[21]

-

Analysis: Quantify band intensity relative to a total protein control (an antibody against the same protein, regardless of phosphorylation state) or a loading control (e.g., β-actin).

Mass Spectrometry-Based Phosphoproteomics

Mass spectrometry (MS) is the gold standard for unbiased, large-scale identification and quantification of phosphorylation sites.[21][23][24] A typical workflow involves protein digestion, phosphopeptide enrichment, and LC-MS/MS analysis.[24][25][26]

Detailed Methodology:

-

Protein Extraction and Digestion: Extract proteins from cells or tissues under denaturing conditions. Reduce and alkylate cysteine residues, then digest the proteins into peptides using an enzyme like trypsin.[25][26]

-

Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, it is essential to enrich for phosphopeptides before MS analysis.[26][27] Common methods include Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).[25][27]

-

LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) coupled directly to a tandem mass spectrometer (MS/MS). The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It then selects peptides for fragmentation and measures the m/z of the resulting fragment ions (MS2 scan).[23][25]

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database. The search algorithm identifies peptide sequences and localizes the phosphorylation site (a mass shift of +79.9663 Da) on serine, threonine, or tyrosine residues.[23] Quantitative information can be obtained using label-free methods or isotopic labeling techniques (e.g., TMT, SILAC).[23][25]

Role in Drug Development

Given the central role of protein kinases in signaling, they are a major class of drug targets, particularly in oncology.[28][29] Many inhibitors are designed to compete with ATP at the kinase's active site.[28]

-

Targeting Threonine Kinases: Numerous drugs target serine/threonine kinases. For example, BRAF inhibitors (e.g., vemurafenib, dabrafenib) are used to treat melanomas with the BRAF V600E mutation, which leads to constitutive activation of the MAPK pathway.[30] Polo-like kinase 1 (PLK1), a serine/threonine kinase crucial for cell division, is another target, with inhibitors like onvansertib (B609756) in clinical development.[31]

-

Multi-Kinase Inhibitors: Some drugs, like Sorafenib and Sunitinib, inhibit multiple kinases, including both tyrosine kinases and serine/threonine kinases (like RAF).[29][32] This broad specificity can be effective but may also lead to more off-target effects.[29]

-

Challenges and Future Directions: A key challenge in kinase inhibitor development is achieving selectivity to minimize side effects.[28] Another challenge is acquired resistance, often through secondary mutations in the kinase domain. The development of next-generation inhibitors and combination therapies aims to overcome these hurdles.[32] Targeting the "reader" domains, like 14-3-3 proteins, represents an alternative strategy to disrupt phosphorylation-dependent signaling pathways.

References

- 1. Phosphorylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein phosphorylation - Wikipedia [en.wikipedia.org]

- 4. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. antbioinc.com [antbioinc.com]

- 6. This compound | 27530-80-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Threonine Phosphate | C4H10NO6P | CID 3246323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Serine/threonine phosphorylation in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 14-3-3 Proteins: diverse functions in cell proliferation and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 14-3-3 proteins: a number of functions for a numbered protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Structural insights into the functional roles of 14-3-3 proteins [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]

- 21. What Are the Methods for Detecting Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]

- 22. biocompare.com [biocompare.com]

- 23. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mass Spectrometry for Phosphoproteomics: Which Platform Is Best? - Creative Proteomics [creative-proteomics.com]

- 25. researchgate.net [researchgate.net]

- 26. Phosphoproteomics | Thermo Fisher Scientific - KR [thermofisher.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 31. Zacks Small Cap Research - CRDF: Initiating Coverage – Combination Therapy Elicits Superior Response [scr.zacks.com]

- 32. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the DL-Racemic Mixture of Phosphothreonine for Researchers, Scientists, and Drug Development Professionals

An exploration of the synthesis, resolution, and distinct biological implications of the enantiomers of phosphothreonine, a critical post-translational modification in cellular signaling.

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] While phosphorylation of serine and tyrosine residues is extensively studied, the phosphorylation of threonine holds unique structural and functional significance. Phosphothreonine (pThr) plays a pivotal role in mediating protein-protein interactions, often through specific recognition by phospho-binding domains such as the Forkhead-Associated (FHA) domain.[2][3]

This technical guide provides a comprehensive overview of the DL-racemic mixture of phosphothreonine, detailing its chemical synthesis, the resolution of its D- and L-enantiomers, and the profound differences in their biological activities. Understanding the stereochemical nuances of phosphothreonine is paramount for researchers and drug development professionals aiming to dissect phosphorylation-dependent signaling pathways and design targeted therapeutics.

Chemical Synthesis and Resolution of DL-Phosphothreonine

The synthesis of a DL-racemic mixture of phosphothreonine is a crucial first step for comparative biological studies. While O-Phospho-DL-threonine is commercially available, understanding its synthesis provides valuable context.[4]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the phosphorylation of DL-threonine. A generalized protocol is as follows:

Experimental Protocol: Synthesis of this compound

-

Protection of Amino and Carboxyl Groups: The amino and carboxyl groups of DL-threonine are first protected to ensure specific phosphorylation of the hydroxyl group. This can be achieved using standard protecting groups like Boc (tert-butyloxycarbonyl) for the amino group and a benzyl (B1604629) ester for the carboxyl group.

-

Phosphorylation: The protected DL-threonine is then reacted with a phosphorylating agent, such as dibenzyl phosphite, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

-

Deprotection: The protecting groups are subsequently removed. The benzyl groups on the phosphate (B84403) and the carboxyl group can be removed by catalytic hydrogenation, and the Boc group is removed by acidolysis (e.g., with trifluoroacetic acid).

-

Purification: The final product, this compound, is purified using techniques like ion-exchange chromatography.

Caption: Workflow for the chemical synthesis of this compound.

Resolution of the DL-Racemic Mixture

Separating the D- and L-enantiomers from the racemic mixture is essential for studying their distinct biological effects. Chiral chromatography is a powerful technique for this purpose.

Experimental Protocol: Chiral HPLC Resolution of this compound

-

Column Selection: A chiral stationary phase (CSP) is crucial for enantiomeric separation. Columns with crown-ether based selectors, such as ChiroSil SCA(-), or teicoplanin-based selectors, like Astec CHIROBIOTIC T, have proven effective for resolving underivatized amino acid enantiomers.[5]

-

Mobile Phase: The mobile phase composition is optimized to achieve baseline separation. A typical mobile phase for chiral amino acid separation consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer containing a chiral selector or modifier, such as a copper (II) complex of an L-amino acid (e.g., L-proline).[6][7][8]

-

Detection: The eluted enantiomers can be detected using a UV detector or a mass spectrometer for more sensitive and specific detection.

-

Fraction Collection: The separated D- and L-phosphothreonine fractions are collected for subsequent biological assays.

Caption: Experimental workflow for the resolution of DL-phosphothreonine.

Comparative Biological Activity of D- and L-Phosphothreonine

The stereochemistry of amino acids is a critical determinant of their biological function. In nature, proteins are almost exclusively composed of L-amino acids. Consequently, enzymes and receptor binding sites have evolved to be highly stereospecific.

Interaction with Phosphothreonine-Binding Domains

Forkhead-Associated (FHA) domains are a well-characterized family of phosphopeptide-binding modules that exhibit a strong preference for phosphothreonine over phosphoserine.[2][9] This specificity is attributed to a hydrophobic pocket within the FHA domain that accommodates the γ-methyl group of phosphothreonine.[9]

Given the strict stereochemical requirements of protein-ligand interactions, it is highly probable that FHA domains will selectively bind to L-phosphothreonine and show negligible affinity for D-phosphothreonine. The precise three-dimensional arrangement of the phosphate, carboxyl, and amino groups, along with the methyl group of L-phosphothreonine, is essential for optimal interaction with the FHA domain binding pocket. The D-enantiomer would present these functional groups in an incorrect orientation, preventing effective binding.

Table 1: Predicted Binding Affinities of Phosphothreonine Enantiomers to a Generic FHA Domain

| Ligand | Predicted Dissociation Constant (Kd) | Rationale |

| L-Phosphothreonine | ~1-10 µM | Based on typical affinities of phosphopeptides for FHA domains.[10] |

| D-Phosphothreonine | > 1 mM | The incorrect stereochemistry is expected to abrogate binding. |

| DL-Phosphothreonine | ~2-20 µM | The apparent Kd would be higher than for the pure L-isomer due to the presence of the non-binding D-isomer. |

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

-

Sample Preparation: Purified FHA domain protein is placed in the ITC cell, and a concentrated solution of either L-phosphothreonine or D-phosphothreonine is loaded into the injection syringe. Both solutions should be in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small injections of the phosphothreonine solution are made into the FHA domain solution. The heat change associated with each injection is measured.

-

Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Caption: Workflow for determining binding affinity using ITC.

Enzymatic Phosphorylation and Dephosphorylation

Protein kinases, the enzymes that catalyze the phosphorylation of proteins, are also highly stereospecific. Serine/threonine kinases will specifically recognize and phosphorylate L-threonine residues within their target protein sequences. They are not expected to act on D-threonine.

Conversely, protein phosphatases, which remove phosphate groups, are also expected to exhibit stereoselectivity, preferentially dephosphorylating L-phosphothreonine.

Table 2: Predicted Substrate Specificity of Kinases and Phosphatases

| Enzyme | Substrate | Predicted Activity | Rationale |

| Threonine Kinase | L-Threonine | High | Kinases are stereospecific for L-amino acids. |

| Threonine Kinase | D-Threonine | Negligible | The D-enantiomer will not fit into the active site. |

| Protein Phosphatase | L-Phosphothreonine | High | Phosphatases are stereospecific for L-phosphoamino acids. |

| Protein Phosphatase | D-Phosphothreonine | Negligible | The D-enantiomer will not be recognized as a substrate. |

Experimental Protocol: In Vitro Kinase Assay

-

Reaction Setup: A reaction mixture is prepared containing the kinase, a peptide substrate containing either L- or D-threonine, and ATP (often radiolabeled with ³²P for detection).

-

Incubation: The reaction is incubated at the optimal temperature for the kinase.

-

Reaction Quenching: The reaction is stopped, typically by adding EDTA to chelate Mg²⁺, which is required for kinase activity.

-

Detection of Phosphorylation: The extent of phosphorylation of the peptide substrate is measured. If radiolabeled ATP is used, this can be done by separating the peptide from the free ATP (e.g., by spotting on a membrane and washing) and quantifying the radioactivity. Alternatively, a fluorescence polarization-based assay can be used with a specific antibody that recognizes the phosphorylated peptide.[11][12]

Caption: Generalized workflow for an in vitro kinase assay.

Signaling Pathways and Cellular Effects

The stereospecificity observed at the molecular level translates to distinct effects on cellular signaling pathways. L-phosphothreonine is an integral part of numerous signaling cascades, including the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. The activation of kinases in these pathways leads to the phosphorylation of L-threonine residues on downstream target proteins, creating docking sites for other signaling molecules containing FHA domains.

Introducing D-phosphothreonine or a DL-racemic mixture into a cellular system would likely have very different consequences compared to the natural L-isomer.

-

L-Phosphothreonine: Would be expected to activate downstream signaling by binding to FHA domains and other pThr-binding proteins.

-

D-Phosphothreonine: Would likely be biologically inert, unable to interact with the stereospecific binding partners of L-phosphothreonine. It would not be expected to either activate or inhibit signaling pathways that rely on L-phosphothreonine recognition.

-

DL-Phosphothreonine: The effect of the racemic mixture would be attenuated compared to a pure L-phosphothreonine solution of the same total concentration, as only the L-enantiomer is biologically active.

Experimental Protocol: Analysis of Intracellular Signaling by Flow Cytometry

-

Cell Treatment: Cells are treated with a signaling agonist (e.g., a growth factor) in the presence of L-phosphothreonine, D-phosphothreonine, or the DL-racemic mixture (delivered into the cells, for example, via liposomes or cell-penetrating peptides).

-

Fixation and Permeabilization: Cells are fixed with formaldehyde (B43269) and permeabilized with a detergent to allow antibodies to access intracellular proteins.[13]

-

Antibody Staining: Cells are stained with a fluorescently labeled antibody that specifically recognizes a phosphorylated downstream target in the signaling pathway of interest (e.g., phospho-ERK).

-

Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured by flow cytometry to quantify the level of protein phosphorylation in response to the different treatments.

Caption: Logical relationship of L- and D-phosphothreonine in a signaling pathway.

Conclusion

The DL-racemic mixture of phosphothreonine provides a valuable tool for dissecting the stereochemical requirements of phosphorylation-dependent signaling. While the chemical synthesis produces a mixture of both D and L enantiomers, their biological activities are profoundly different. The cellular machinery, from receptor binding to enzymatic modification, is exquisitely tuned to recognize the natural L-isomer of phosphothreonine. The D-enantiomer, due to its incorrect stereochemistry, is largely biologically inert. For researchers and drug development professionals, this distinction is critical. Assays utilizing racemic mixtures will yield attenuated responses compared to the pure L-enantiomer, and a thorough understanding of the synthesis and resolution of these isomers is essential for the accurate interpretation of experimental results and the rational design of novel therapeutics that target phosphothreonine-mediated signaling pathways.

References

- 1. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FHA Protein Domain | Cell Signaling Technology [cellsignal.com]

- 3. Topics in Bioinformatics [cs.cmu.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. agilent.com [agilent.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Phosphoprotein and phosphopeptide interactions with the FHA domain from Arabidopsis kinase-associated protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to O-Phospho-DL-threonine (CAS: 27530-80-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Phospho-DL-threonine, a phosphorylated amino acid derivative crucial for understanding a wide range of biological processes. This document details its physicochemical properties, biological significance, and applications in research, with a focus on experimental methodologies and data interpretation for professionals in the life sciences and drug discovery sectors.

Core Physicochemical Properties

This compound is the racemic mixture of the phosphorylated form of the essential amino acid threonine. In biological systems, the L-isomer, O-Phospho-L-threonine, is the active enantiomer involved in post-translational modifications. The DL-form serves as a valuable research tool and standard. In its solid state and in crystals, the molecule exists as a zwitterion.[1]

| Property | Value | Reference |

| CAS Number | 27530-80-9 | [2] |

| Molecular Formula | C₄H₁₀NO₆P | [2] |

| Molecular Weight | 199.10 g/mol | [2][3] |

| Appearance | White powder | [2] |

| Purity (Typical) | ≥97.0% (TLC) | [2] |

| EC Number | 248-512-5 | [2] |

| Storage Temperature | -20°C | [2] |

| Solubility | Soluble in PBS (pH 7.2) at 1 mg/ml (L-isomer) | |

| InChI Key | USRGIUJOYOXOQJ-UHFFFAOYSA-N | [2] |

| SMILES | CC(OP(O)(O)=O)C(N)C(O)=O | [2] |

Biological Significance and Mechanism of Action

The phosphorylation of threonine residues is a fundamental post-translational modification (PTM) that governs a vast array of cellular processes.[4][5][6] This reversible reaction, catalyzed by protein kinases and reversed by protein phosphatases, acts as a molecular switch that modulates protein function, localization, and interaction with other molecules.[6]

Key Biological Roles:

-

Signal Transduction: Phosphothreonine residues are integral to signaling cascades, regulating pathways involved in cell growth, differentiation, apoptosis, and metabolism.[5][6]

-

Enzyme Regulation: The addition of a negatively charged phosphate (B84403) group can induce conformational changes in an enzyme, leading to its activation or inhibition.

-

Protein-Protein Interactions: Phosphothreonine residues can create docking sites for other proteins containing specific recognition domains, such as forkhead-associated (FHA) domains, facilitating the assembly of protein complexes.[6][7]

-

Metabolism: O-Phospho-L-threonine is a known metabolite in organisms like Escherichia coli.[3] In some bacteria, it is a key intermediate in the biosynthesis of cobalamin (Vitamin B12).[4]

The dynamic interplay between kinases and phosphatases determines the phosphorylation state of a protein, thereby controlling cellular responses to various stimuli.

References

- 1. This compound and O-phospho-L-threonine compared with their serine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 27530-80-9 [sigmaaldrich.com]

- 3. Threonine Phosphate | C4H10NO6P | CID 3246323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Threonine - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. リン酸化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Orchestrating serine/threonine phosphorylation and elucidating downstream effects by short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]

O-Phospho-DL-threonine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phospho-DL-threonine is a phosphorylated derivative of the amino acid threonine, a critical post-translational modification that plays a pivotal role in a vast array of cellular signaling pathways. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological significance of this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and a thorough examination of its role in cellular regulation.

Chemical and Physical Properties

This compound is a white crystalline powder. Its chemical structure consists of a threonine backbone with a phosphate (B84403) group esterified to the hydroxyl group of the side chain. This phosphorylation adds a significant negative charge to the molecule at physiological pH, a key feature influencing its biological interactions.

| Property | Value |

| Molecular Formula | C4H10NO6P |

| Molecular Weight | 199.10 g/mol |

| CAS Number | 27530-80-9 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| SMILES | CC(C(C(=O)O)N)OP(=O)(O)O |

| InChI | InChI=1S/C4H10NO6P/c1-2(11-12(8,9)10)3(5)4(6)7/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10) |

Synthesis and Purification

The chemical synthesis of this compound requires a multi-step process involving the protection of the amino and carboxyl groups, phosphorylation of the hydroxyl group, and subsequent deprotection.

Experimental Protocol: Chemical Synthesis

Materials:

-

DL-threonine

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Benzyl alcohol

-

Phosphorus oxychloride (POCl3)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H2)

-

Sodium bicarbonate (NaHCO3)

-

Hydrochloric acid (HCl)

-

Organic solvents (e.g., dioxane, ethyl acetate, methanol)

-

Ion-exchange resin (e.g., Dowex 50W-X8)

Procedure:

-

Protection of the Amino and Carboxyl Groups:

-

The amino group of DL-threonine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate to form N-Cbz-DL-threonine.

-

The carboxyl group is then protected as a benzyl ester by reacting N-Cbz-DL-threonine with benzyl alcohol in the presence of an acid catalyst.

-

-

Phosphorylation:

-

The protected N-Cbz-DL-threonine benzyl ester is dissolved in a suitable solvent like pyridine.

-

The solution is cooled in an ice bath, and phosphorus oxychloride (POCl3) is added dropwise with stirring. The pyridine acts as both a solvent and an acid scavenger.

-

The reaction mixture is stirred for several hours at room temperature to allow for the phosphorylation of the hydroxyl group.

-

-

Deprotection:

-

The benzyl protecting groups are removed by catalytic hydrogenation. The phosphorylated intermediate is dissolved in a solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added.

-

The mixture is subjected to hydrogen gas (H2) atmosphere in a hydrogenation apparatus until the deprotection is complete.

-

-

Purification:

-

The crude product is purified using ion-exchange chromatography. A strongly acidic cation-exchange resin, such as Dowex 50W-X8, is typically used.

-

The crude product is dissolved in water and loaded onto the column. The column is washed with water to remove unreacted starting materials and byproducts.

-

This compound is then eluted with a dilute ammonia (B1221849) solution.

-

The fractions containing the product are collected, pooled, and the solvent is removed under reduced pressure.

-

Further purification can be achieved by recrystallization from a water/ethanol mixture.

-

Biological Significance and Signaling Pathways

Threonine phosphorylation is a fundamental mechanism in the regulation of a multitude of cellular processes. This post-translational modification is catalyzed by a class of enzymes known as serine/threonine kinases and reversed by serine/threonine phosphatases. The addition of a bulky, negatively charged phosphate group can induce conformational changes in a protein, altering its activity, localization, and interaction with other molecules.

Key signaling pathways heavily reliant on threonine phosphorylation include:

-

MAPK/ERK Pathway: This cascade is central to cell proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: This pathway is crucial for cell growth, metabolism, and survival.

-

Cell Cycle Regulation: Cyclin-dependent kinases (CDKs) phosphorylate numerous proteins on threonine residues to control the progression through the different phases of the cell cycle.

Experimental Applications

This compound is a valuable tool in biochemical and cell biology research, primarily as a substrate or inhibitor in enzyme assays.

Experimental Protocol: In Vitro Phosphatase Assay

This protocol provides a general framework for measuring the activity of a serine/threonine phosphatase using this compound as a substrate. The assay is based on the colorimetric detection of free phosphate released upon dephosphorylation.

Materials:

-

Purified serine/threonine phosphatase

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mM EDTA)

-

Malachite Green Phosphate Assay Kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in assay buffer.

-

Prepare a series of dilutions of the phosphatase enzyme in assay buffer.

-

Prepare the Malachite Green reagent according to the manufacturer's instructions.

-

Prepare a phosphate standard curve using the provided phosphate standard.

-

-

Set up the Reaction:

-

In a 96-well plate, add the assay buffer to a final volume of 50 µL.

-

Add the phosphatase enzyme to the wells. Include a no-enzyme control.

-

Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding this compound to a final concentration of 1 mM.

-

-

Incubation and Termination:

-

Incubate the reaction for a specific time (e.g., 15-30 minutes) at the chosen temperature.

-

Stop the reaction by adding 100 µL of the Malachite Green reagent to each well. This reagent will complex with the free phosphate.

-

-

Detection:

-

Allow the color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from the sample readings.

-

Determine the amount of phosphate released using the phosphate standard curve.

-

Calculate the specific activity of the phosphatase (e.g., in nmol of phosphate released per minute per mg of enzyme).

-

Characterization Techniques

The identity and purity of synthesized this compound, as well as its presence in biological samples, can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR are powerful tools for confirming the structure and purity of this compound. The 31P NMR spectrum will show a characteristic peak for the phosphate group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular weight of the compound, confirming its identity. In phosphoproteomics, tandem mass spectrometry (MS/MS) is widely used to identify phosphothreonine residues within peptides.

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis and to assess the purity of the final product.

Conclusion

This compound is a fundamentally important molecule for understanding the complex regulatory networks that govern cellular life. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, biological roles, and experimental applications. The detailed protocols and diagrams are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and study this critical post-translational modification in their work. A thorough understanding of threonine phosphorylation is indispensable for the development of novel therapeutic strategies targeting a wide range of diseases, including cancer and metabolic disorders.

O-Phospho-DL-threonine vs. L-phosphothreonine: A Technical Guide to Core Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a cornerstone of cellular regulation, with the phosphorylation of threonine residues playing a critical role in a myriad of signaling pathways that govern cell fate and function. This technical guide provides an in-depth exploration of the fundamental differences between O-Phospho-DL-threonine, a racemic mixture, and its biologically active stereoisomer, L-phosphothreonine. Understanding these distinctions is paramount for researchers in drug development and molecular biology to ensure the accuracy and relevance of their experimental findings. This document will delve into their chemical, physical, and biological disparities, provide detailed experimental protocols for their differentiation, and visualize key concepts through structured diagrams.

Core Differences: Chirality and Biological Specificity

The primary distinction between this compound and L-phosphothreonine lies in their stereochemistry. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers: L-phosphothreonine and D-phosphothreonine. Enantiomers are non-superimposable mirror images of each other. In contrast, L-phosphothreonine is the pure, naturally occurring stereoisomer that is recognized and utilized by biological systems.[1][2]

This difference in chirality has profound biological consequences. Enzymes, such as kinases and phosphatases, that mediate phosphorylation and dephosphorylation events are highly stereospecific.[3][4] They have evolved to recognize and interact exclusively with the L-enantiomer of amino acids and their phosphorylated forms. Consequently, only L-phosphothreonine is incorporated into proteins during translation and participates in intracellular signaling cascades.[5][6] The D-enantiomer, D-phosphothreonine, is not typically found in proteins and its biological effects, if any, are not well-characterized. Therefore, the use of the racemic this compound in biological assays can lead to ambiguous or misleading results, as only 50% of the compound is biologically active in these specific contexts.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound and L-phosphothreonine is presented in the table below for easy comparison.

| Property | This compound | L-phosphothreonine |

| Synonyms | DL-2-Amino-3-(phosphonooxy)butanoic acid | (2S,3R)-2-Amino-3-(phosphonooxy)butanoic acid |

| Molecular Formula | C₄H₁₀NO₆P | C₄H₁₀NO₆P |

| Molecular Weight | 199.10 g/mol | 199.10 g/mol |

| CAS Number | 27530-80-9 | 1114-81-4 |

| Chirality | Racemic mixture (L- and D-enantiomers) | Pure L-enantiomer |

| Biological Activity | Only the L-enantiomer is biologically active in protein phosphorylation signaling. | The biologically active stereoisomer in cellular signaling. |

| Crystal Structure | Crystalline solid | Crystalline solid |

Biological Significance and Signaling Pathways

L-phosphothreonine is a key post-translational modification that regulates a vast array of cellular processes, including cell growth, differentiation, apoptosis, and signal transduction.[5] One of the most well-studied signaling cascades involving threonine phosphorylation is the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8][9]

MAPK Signaling Pathway

The MAPK pathway is a three-tiered kinase cascade, where a MAP Kinase Kinase Kinase (MAPKKK) phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAP Kinase (MAPK) on both threonine and tyrosine residues within a conserved T-X-Y motif.[8][9] The phosphorylation of the threonine residue is a critical event for MAPK activation and downstream signaling.

Experimental Protocols: Differentiation and Analysis

Distinguishing between this compound and L-phosphothreonine, and quantifying the enantiomeric composition, requires chiral separation techniques. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful methods for this purpose.

Chiral HPLC for Phosphothreonine Enantiomer Separation

Objective: To separate and quantify the L- and D-enantiomers of phosphothreonine.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

-

Chiral stationary phase (CSP) column, such as an Astec CHIROBIOTIC T (teicoplanin-based) or a crown ether-based column.[10][11]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

This compound standard

-

L-phosphothreonine standard

-

Sample containing phosphothreonine of unknown enantiomeric composition

Methodology:

-

Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 95% A: 5% B) at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

-

Standard Injection: Inject a known concentration of the this compound standard to determine the retention times of the D- and L-enantiomers. The two enantiomers should resolve into two distinct peaks.

-

L-enantiomer Identification: Inject the L-phosphothreonine standard to identify which of the two peaks corresponds to the L-enantiomer.

-

Sample Injection: Inject the sample of interest.

-

Gradient Elution: Apply a linear gradient of Mobile Phase B to elute the enantiomers. For example, increase the concentration of Mobile Phase B from 5% to 50% over 20 minutes.

-

Data Analysis: Integrate the peak areas of the L- and D-phosphothreonine enantiomers. The enantiomeric excess (%ee) can be calculated using the formula: %ee = [([L] - [D]) / ([L] + [D])] x 100.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the chiral separation and analysis of phosphothreonine enantiomers.

Conclusion

The distinction between this compound and L-phosphothreonine is not merely a subtle chemical detail but a critical factor that dictates biological activity. For researchers investigating phosphorylation-dependent processes, the use of the pure, biologically relevant L-enantiomer is essential for obtaining meaningful and reproducible data. The racemic mixture, this compound, can serve as a useful analytical standard for chiral separation methods but should be used with caution in biological assays. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the accurate analysis and understanding of phosphothreonine's role in cellular signaling, thereby supporting the advancement of research and development in this vital field.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation-dephosphorylation states at different sites affect phosphoprotein phosphatase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]

- 7. MAPK Family Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

Methodological & Application

Application Notes and Protocols for the Use of O-Phospho-DL-threonine in Phosphatase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible protein phosphorylation on serine, threonine, and tyrosine residues is a fundamental mechanism for regulating a vast array of cellular processes. Serine/threonine phosphatases, the enzymes that catalyze the removal of phosphate (B84403) groups from phosphoserine and phosphothreonine residues, are crucial players in signal transduction pathways. Dysregulation of phosphatase activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them attractive targets for drug development.